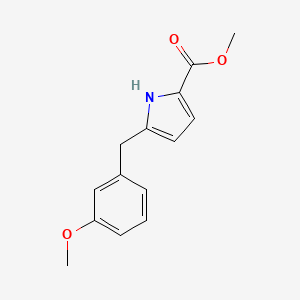
6-(Ethyl(methyl)amino)-2-methylnicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(乙基(甲基)氨基)-2-甲基烟酸是一种属于烟酸类的有机化合物。该化合物的特征是在烟酸环的第六位连接着一个乙基(甲基)氨基,在第二位连接着一个甲基。烟酸以其生物学和药理学活性而闻名,使其在各个研究领域具有重要意义。
准备方法
合成路线和反应条件
6-(乙基(甲基)氨基)-2-甲基烟酸的合成可以通过几种合成路线实现。一种常见的方法是使用乙基(甲基)胺对2-甲基烟酸进行烷基化。该反应通常需要使用氢化钠或碳酸钾等碱来去质子化羧酸基团,从而促进亲核取代反应。该反应通常在二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 等非质子溶剂中于升高的温度下进行。
工业生产方法
在工业环境中,6-(乙基(甲基)氨基)-2-甲基烟酸的生产可能涉及连续流动反应器,以确保有效的混合和热传递。使用催化剂和优化的反应条件可以提高最终产品的产率和纯度。通常采用重结晶或色谱等纯化步骤来获得纯形式的化合物。
化学反应分析
反应类型
6-(乙基(甲基)氨基)-2-甲基烟酸会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物或羟基化衍生物。
还原: 还原反应可以将羧酸基团转化为醇或醛。
取代: 氨基可以参与亲核取代反应,导致形成不同的衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 亲核取代反应通常涉及卤代烷烃或酰氯等试剂。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羟基化衍生物,而还原可以产生醇或醛。取代反应可以导致各种取代的烟酸衍生物。
科学研究应用
6-(乙基(甲基)氨基)-2-甲基烟酸有几个科学研究应用:
化学: 它被用作合成更复杂有机分子的构建单元。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗炎特性。
医学: 正在进行研究以探索其作为各种疾病的治疗剂的潜力。
工业: 它被用于开发新材料,并用作化学制造过程中的中间体。
作用机制
6-(乙基(甲基)氨基)-2-甲基烟酸的作用机制涉及其与特定分子靶点的相互作用。该化合物可以与受体或酶结合,调节其活性。例如,它可能抑制参与炎症途径的某些酶,从而导致抗炎作用。确切的分子靶点和途径取决于具体的生物学环境,并且是正在进行的研究的主题。
相似化合物的比较
类似化合物
2-甲基烟酸: 缺少乙基(甲基)氨基,导致不同的化学和生物特性。
6-氨基烟酸: 在第六位有一个氨基,但缺少乙基和甲基取代基。
烟酸: 没有其他取代基的母体化合物。
独特性
6-(乙基(甲基)氨基)-2-甲基烟酸的独特性在于烟酸环上同时存在乙基(甲基)氨基和甲基。这种独特的结构赋予了其独特的化学反应性和生物活性,使其成为研究和工业应用的宝贵化合物。
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
6-[ethyl(methyl)amino]-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-4-12(3)9-6-5-8(10(13)14)7(2)11-9/h5-6H,4H2,1-3H3,(H,13,14) |
InChI 键 |
HQBPDHOSFYAYKO-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)C1=NC(=C(C=C1)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


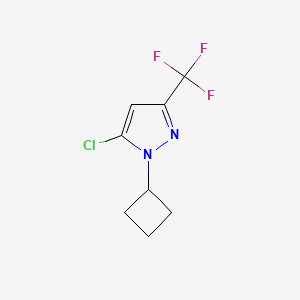
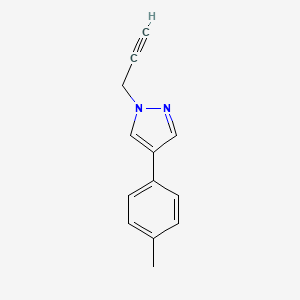




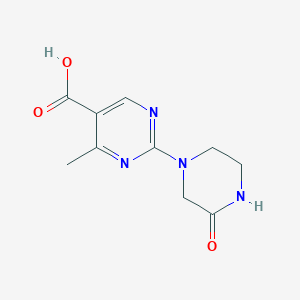
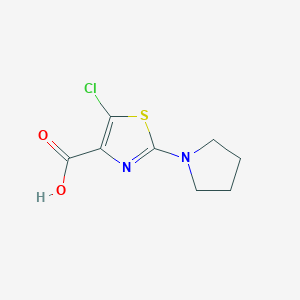
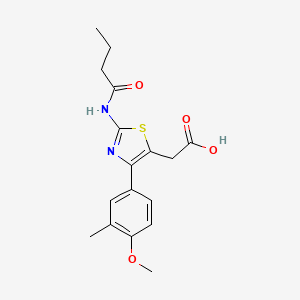
![(S)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11796174.png)
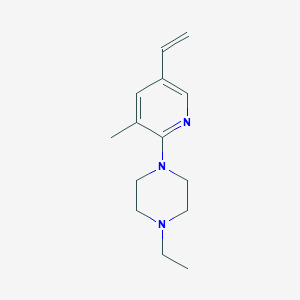
![(4-Chloropyrrolo[2,1-F][1,2,4]triazin-5-YL)methanol](/img/structure/B11796200.png)

